N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cycloalkane with a five-membered ring . The compound also includes a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom, and a furan-2-carboxamide group, which is a five-membered aromatic ring with one oxygen atom.
Scientific Research Applications
Antiprotozoal Agents
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide and its derivatives have been explored as potential antiprotozoal agents. Compounds in this category have shown strong DNA affinities and significant in vitro activities against protozoal infections such as T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating diseases caused by these protozoa (Ismail et al., 2004).
PET Imaging of Microglia
Certain derivatives, such as [11C]CPPC, have been identified as PET radiotracers specific for the CSF1R, a microglia-specific marker. This suggests its utility in noninvasively imaging reactive microglia and understanding their role in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).
Heterocyclic Acids Electrolysis
Research has also delved into the electrolysis of furan-2-carboxylic acids. This process results in the formation of compounds like N-(2-furoyloxymethyl)-N-methylformamide, indicating potential applications in organic synthesis and industrial chemistry (Konstantinov et al., 1971).
Inhibitors of Lethal H5N1 Influenza A Viruses
Furan-carboxamide derivatives have been synthesized and identified as potent inhibitors of the H5N1 influenza A virus. This suggests their potential as antiviral agents, especially in the context of lethal influenza strains (Yongshi et al., 2017).
Antibacterial Activities
Some derivatives have been studied for their antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This points towards their potential application in addressing antibiotic resistance (Siddiqa et al., 2022).
Bioactivity of Furan-2-Carboxylic Acids
Furan-2-carboxylic acids isolated from plants like Nicotiana tabacum have demonstrated significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, indicating potential applications in agriculture and cancer research (Wu et al., 2018).
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(19)14-6-7-15(22-14)17(8-2-3-9-17)11-18-16(20)13-5-4-10-21-13/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWQCFKCQTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.